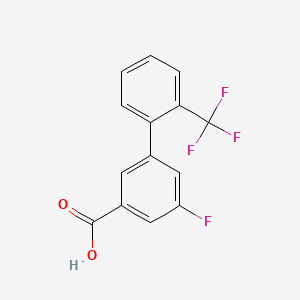

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

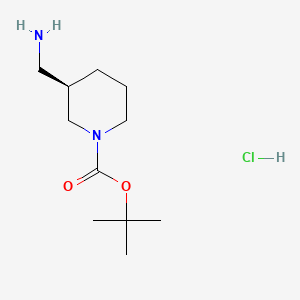

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261741-41-6 . It has a linear formula of C14H8F4O2 . The IUPAC name for this compound is 5-fluoro-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The molecular weight of this compound is 284.21 . The InChI Code for this compound is 1S/C14H8F4O2/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)14(16,17)18/h1-7H,(H,19,20) .Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthesis of Mono- and Difluoronaphthoic Acids Fluorinated benzoic acids, including compounds similar to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid, serve as precursors in the synthesis of naphthoic acids. These acids are pivotal in developing biologically active compounds due to their structural significance. The synthesis involves electrophilic fluorination and Friedel-Crafts cyclization, highlighting the versatility of fluorinated benzoic acids in organic synthesis (Tagat et al., 2002).

Advancements in Polymer Science A study introduced a trifluoromethyl-activated monomer prepared via palladium-initiated coupling, which, upon reaction with bisphenols, led to the development of hyperbranched poly(arylene ether)s. These polymers, derived from fluorinated monomers akin to this compound, exhibit high thermal stability and potential for advanced material applications (Banerjee et al., 2009).

Pharmacological and Biological Applications

Anticancer and Antibacterial Properties Research into fluorinated triazolothiadiazoles, potentially synthesized from compounds similar to this compound, showed moderate to significant antiproliferative activity against various cancer cell lines. This demonstrates the compound's potential as a precursor in developing anticancer drugs (Chowrasia et al., 2017).

Another study synthesized benzoic acids, including derivatives of this compound, to investigate their inhibitory effects on bacterial growth, targeting specific enzymes involved in cell-wall biosynthesis. This research highlights the potential of fluorinated benzoic acids in developing new antibacterial agents (Wang et al., 2016).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

The primary targets of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid are currently unknown. The compound is a benzoic acid derivative, which suggests it may interact with a variety of biological targets .

Mode of Action

As a benzoic acid derivative, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Biochemical Pathways

Benzoic acid derivatives are known to participate in a variety of biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s worth noting that benzoic acid derivatives have been implicated in a variety of biological processes, including hdl metabolism and atherosclerotic plaque development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be avoided from release to the environment .

Properties

IUPAC Name |

3-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTACNXAKWVWENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691126 |

Source

|

| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261741-41-6 |

Source

|

| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)